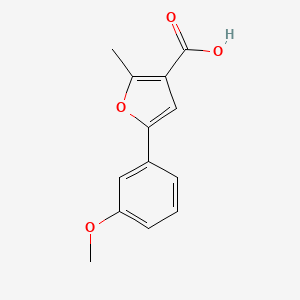
5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolic compounds, such as the one you mentioned, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have diverse structures and are found in a variety of natural sources .
Molecular Structure Analysis
The molecular structure of phenolic compounds is characterized by one or more hydroxyl groups directly attached to one or more aromatic rings . The carbon-oxygen-hydrogen atoms have an angle of 109°, making it a planar molecule similar to methanol .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of chemical reactions due to their aromatic ring and hydroxyl group. These reactions include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Physical and Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The diverse chemical structure defines their characteristic chemical properties .Applications De Recherche Scientifique
Bioactive Compounds in Nicotiana tabacum
Studies have identified compounds closely related to 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid in the roots and leaves of Nicotiana tabacum. These compounds demonstrated significant anti-tobacco mosaic virus (TMV) activities, suggesting potential applications in agricultural disease management. Notably, compounds similar to this compound showed high inhibition rates against TMV, close to those of positive controls. Additionally, some of these compounds exhibited moderate inhibitory activities against human tumor cell lines (Wu et al., 2018) (Yang et al., 2016).
Synthesis of Novel Derivatives
Researchers have explored the synthesis of novel compounds using derivatives of 2-methylfuran-3-carboxylic acid, leading to the creation of new chemical entities. These synthetic processes, involving high-temperature conditions and various catalysts, have expanded the scope of chemical compounds available for further biological and pharmacological studies (Wang et al., 2016) (Stankyavichus et al., 2013).
Antioxidant and Cytotoxic Activities
Compounds structurally related to this compound have been identified with strong antioxidant properties. For instance, phenyl ether derivatives isolated from marine-derived fungi showed notable antioxidant activity. This suggests potential applications of these compounds in oxidative stress-related diseases and conditions (Xu et al., 2017). Additionally, various derivatives have been synthesized and evaluated for cytotoxic activities against different cell lines, providing insights into potential anticancer properties (Hassan et al., 2014).
Structural and Chemical Studies
There is ongoing research into the structural characterization and properties of compounds similar to this compound. These studies contribute to our understanding of their chemical behavior and potential for use in various scientific applications. X-ray diffraction methods and other analytical techniques have been employed to elucidate the crystal and molecular structures of these compounds (Sakaki et al., 1975).
Mécanisme D'action
Target of Action
Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-(3-Methoxyphenyl)-2-methylfuran-3-carboxylic acid may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as those in the indole family, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of cellular responses.
Biochemical Pathways
It’s known that similar compounds, such as 3,4-dihydroxy-5-methoxycinnamic acid, are secondary plant metabolites of the phenylpropanoid pathway . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
Similar compounds like pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role in chemical transformations . This suggests that this compound might have similar properties.
Result of Action
Similar compounds, such as those in the indole family, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a variety of cellular responses.
Action Environment
Similar compounds, such as pinacol boronic esters, are known to be relatively stable and readily prepared , suggesting that this compound might also exhibit stability under various environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTYPHWYEYGOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC(=CC=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-hydroxy-N-(2-hydroxyethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2725349.png)
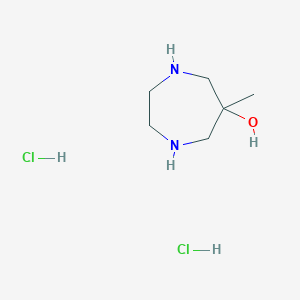
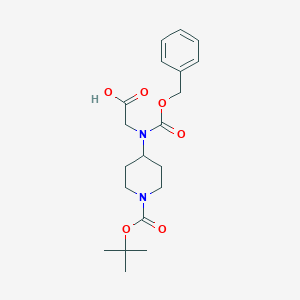
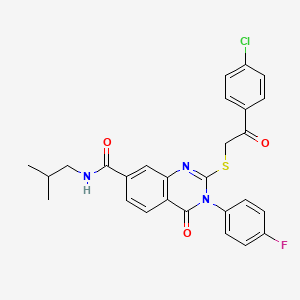
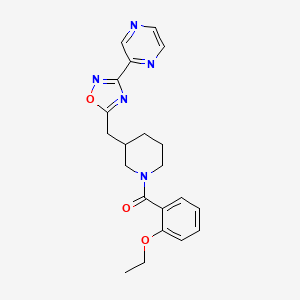
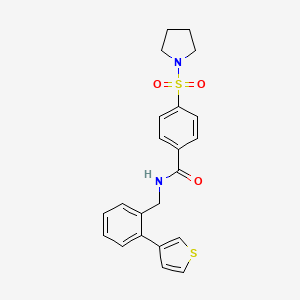
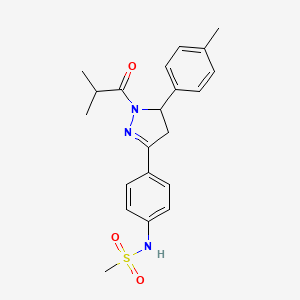
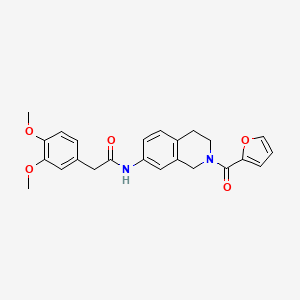
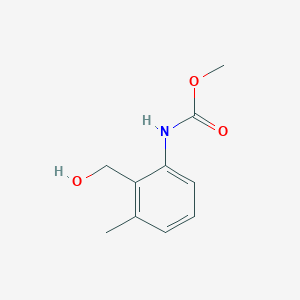
![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)
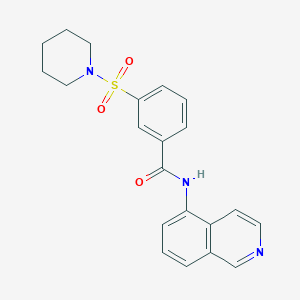

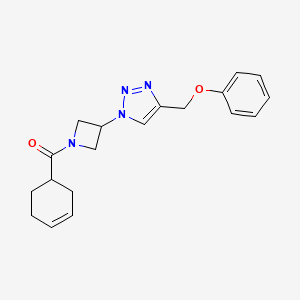
![N,N-bis(2-hydroxyethyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2725372.png)
